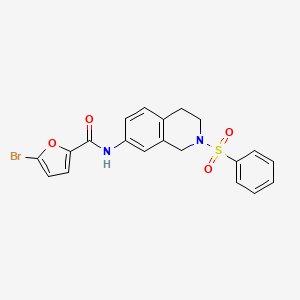
5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is an organic compound with potential applications in various fields, such as medicinal chemistry and material science. Its unique structure, combining a bromine-substituted furan ring with a phenylsulfonyl-tetrahydroisoquinoline moiety, grants it distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves a multi-step process:
Formation of Tetrahydroisoquinoline: : The tetrahydroisoquinoline moiety can be synthesized by Pictet-Spengler condensation, followed by sulfonylation using phenylsulfonyl chloride to introduce the phenylsulfonyl group.
Coupling Reaction: : The final step involves coupling the bromofuran with the sulfonylated tetrahydroisoquinoline using an amide coupling agent such as EDC or HATU in the presence of a base like DIPEA.
Industrial Production Methods: For large-scale production, optimizing each step to improve yield and purity is crucial. This can involve refining reaction conditions, utilizing continuous flow processes, and ensuring efficient purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions: 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions:
Substitution: : The bromine atom can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction/Oxidation: : Both the furan and tetrahydroisoquinoline moieties can be targets for reduction or oxidation, altering the electronic properties and reactivity.
Coupling Reactions: : The amide bond can be utilized in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: : Utilizes reagents like sodium alkoxides, thiolates, or amines under conditions ranging from room temperature to mild heating.
Reductive Conditions: : Hydrogenation or metal hydride reductions (e.g., LiAlH4) can be employed.
Oxidative Conditions: : Agents like mCPBA or KMnO4 may be used for selective oxidation.
Major Products Formed: Depending on the reaction conditions and reagents used, products can include substituted derivatives, reduced/oxidized forms, or coupled products featuring new functional groups.
科学的研究の応用
Chemistry: : The compound serves as a versatile intermediate in organic synthesis, enabling the exploration of new synthetic pathways and molecular architectures.
Biology: : Its structural motifs lend themselves to investigation as potential bioactive agents, including enzyme inhibitors or receptor modulators.
Medicine: : The compound's framework is valuable in medicinal chemistry for designing novel drug candidates targeting specific biological pathways, such as those involved in neurodegenerative diseases or cancer.
Industry: : Its unique properties can be harnessed in developing advanced materials, such as polymers or supramolecular assemblies, for specific industrial applications.
作用機序
The specific mechanism by which 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide exerts its effects depends on the context of its application:
Molecular Targets and Pathways:
Enzyme Inhibition: : It may act as a competitive inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: : The compound can interact with cellular receptors, modulating signal transduction pathways.
Chemical Pathways: : In synthetic chemistry, its reactivity profile influences the outcome of various reactions, guiding the formation of desired products.
類似化合物との比較
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide: : Lacks the bromine substitution.
5-bromo-N-(2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide: : Substitutes phenylsulfonyl with methanesulfonyl.
That's quite the deep dive! Anything else specific you want to explore about this compound?
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-9-8-18(27-19)20(24)22-16-7-6-14-10-11-23(13-15(14)12-16)28(25,26)17-4-2-1-3-5-17/h1-9,12H,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFDLGTJOPPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














